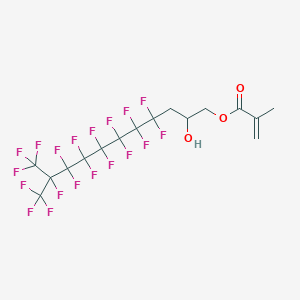

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate

Übersicht

Beschreibung

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate is a fluorinated methacrylate compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate typically involves the telomerization process. This process starts with the reaction of perfluoroalkyl iodides with ethylene to form fluorotelomer iodides. These intermediates are then converted into fluorotelomer alcohols, which are further reacted with methacrylic acid or its derivatives to produce the final methacrylate compound .

Industrial Production Methods

Industrial production of this compound often employs UV-initiated radical polymerization. This method involves the use of UV light to initiate the polymerization of the methacrylate monomers, resulting in the formation of smooth, transparent fluorinated coatings . The process is efficient and can be applied to various substrates, including glass and microfiber cloths.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:

Radical Polymerization: Initiated by UV light or other radical initiators.

Substitution Reactions: Involving the replacement of functional groups on the methacrylate backbone.

Common Reagents and Conditions

Radical Polymerization: UV light, radical initiators (e.g., benzoyl peroxide).

Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The primary products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent liquid repellence, low surface energy, and high durability .

Wissenschaftliche Forschungsanwendungen

Key Properties

- Hydrophobicity : The perfluorinated chain enhances water repellency.

- Thermal Stability : PHM exhibits high thermal resistance, making it suitable for high-temperature applications.

- Chemical Resistance : It shows resistance to solvents and acids, which is advantageous for protective coatings.

Coatings and Films

PHM is primarily used in the formulation of advanced coatings and films due to its unique surface properties.

- Anti-Fog Coatings : Its hydrophobic nature helps in preventing fogging on surfaces exposed to moisture.

- Protective Films : Used in electronics and automotive industries to provide a protective layer against environmental factors.

Biomedical Applications

The biocompatibility of PHM makes it suitable for various biomedical applications.

- Drug Delivery Systems : PHM can be utilized to create drug delivery vehicles that are stable in biological environments while providing controlled release mechanisms.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell attachment and growth.

Textile Treatments

In textile applications, PHM is employed to impart water and stain resistance to fabrics.

- Waterproof Fabrics : Used in outdoor clothing and gear to enhance durability against water exposure.

- Stain Resistant Textiles : Provides a protective barrier against stains, maintaining the integrity of the fabric.

Adhesives and Sealants

PHM's chemical resistance makes it an ideal candidate for use in adhesives and sealants.

- Industrial Adhesives : Formulated to withstand harsh conditions, ensuring long-lasting bonds.

- Sealants for Construction : Used in construction materials to prevent water ingress and enhance longevity.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | Anti-fog | Reduces fogging |

| Biomedical | Drug delivery | Controlled release |

| Textiles | Waterproofing | Enhanced durability |

| Adhesives | Industrial bonding | Strong chemical resistance |

Case Study 1: Anti-Fog Coating Development

A recent study demonstrated the effectiveness of PHM-based coatings in reducing fogging on glass surfaces. The coating was applied to automotive windshields, showing a significant decrease in fog formation during varying humidity conditions, thus enhancing driver visibility and safety.

Case Study 2: Drug Delivery System

Research on PHM as a drug delivery vehicle indicated its ability to encapsulate hydrophobic drugs effectively. In vitro studies showed controlled release over an extended period, suggesting potential for therapeutic applications in chronic diseases.

Wirkmechanismus

The compound exerts its effects primarily through its fluorinated structure, which imparts unique properties such as low surface energy and high chemical resistance. The molecular targets and pathways involved include the interaction of the fluorinated chains with various substrates, leading to the formation of stable, durable coatings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perfluoroalkyl methacrylates: Similar in structure but may vary in the length of the perfluoroalkyl chain.

Fluorotelomer methacrylates: Differ in the telomerization process and resulting properties.

Uniqueness

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate stands out due to its specific perfluoro-7-methyloctyl group, which provides a balance of hydrophobicity and reactivity, making it particularly suitable for high-performance coatings and polymers .

Biologische Aktivität

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate (PFMOHMA) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of PFMOHMA, including its mechanism of action, cellular effects, and implications for biomedical applications.

Chemical Structure and Properties

PFMOHMA is characterized by its perfluorinated alkyl chain, which imparts hydrophobic properties and influences its interaction with biological systems. The presence of a hydroxypropyl group enhances its solubility in various solvents, making it suitable for diverse applications.

The biological activity of PFMOHMA can be attributed to its interaction with cellular membranes and proteins. The perfluorinated portion of the molecule is believed to insert into lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular signaling pathways and metabolic processes.

Target Proteins

Research indicates that PFMOHMA may interact with specific membrane proteins, potentially modulating their activity. For example, it may affect G-protein coupled receptors (GPCRs) or ion channels, influencing cellular responses to external stimuli.

Cellular Effects

PFMOHMA has been shown to exhibit several cellular effects, including:

- Cell Viability : Studies demonstrate that at low concentrations, PFMOHMA does not adversely affect cell viability; however, higher concentrations can induce cytotoxicity.

- Gene Expression : Exposure to PFMOHMA alters the expression of genes involved in stress response and apoptosis, indicating a potential role in regulating cell survival mechanisms.

- Inflammatory Response : Preliminary findings suggest that PFMOHMA may modulate inflammatory pathways, potentially offering therapeutic avenues in inflammatory diseases.

Case Studies

- In Vitro Studies : A series of in vitro experiments using human cell lines revealed that PFMOHMA affects cell proliferation rates and induces oxidative stress markers at elevated concentrations.

- Animal Models : In vivo studies demonstrated that administration of PFMOHMA led to altered lipid profiles and inflammatory markers in rodent models, suggesting systemic effects on metabolism.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced oxidative stress at high doses | |

| Animal Model | Altered lipid metabolism | |

| Gene Expression | Upregulation of stress response genes |

Pharmacokinetics

The pharmacokinetic profile of PFMOHMA indicates that it is rapidly distributed in tissues following administration. Its unique structure allows for prolonged retention in lipid-rich environments, which may enhance its bioactivity but also raises concerns regarding potential accumulation and toxicity.

Environmental Impact

Given the growing concern over perfluorinated compounds' environmental persistence and bioaccumulation, studies are ongoing to assess the ecological impact of PFMOHMA. Regulatory bodies are increasingly scrutinizing such substances due to their potential effects on wildlife and human health.

Eigenschaften

IUPAC Name |

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F19O3/c1-5(2)7(37)38-4-6(36)3-8(17,18)10(20,21)12(24,25)14(28,29)13(26,27)11(22,23)9(19,15(30,31)32)16(33,34)35/h6,36H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVNMSONKCMAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F19O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379911 | |

| Record name | (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88752-37-8 | |

| Record name | (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.